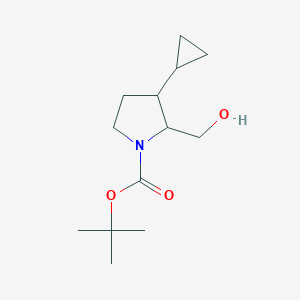
Tert-butyl 3-cyclopropyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl 3-cyclopropyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 241.33 .
Molecular Structure Analysis
The InChI code for “Tert-butyl 3-cyclopropyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate” is1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-6-10(9-4-5-9)11(14)8-15/h9-11,15H,4-8H2,1-3H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical and chemical properties of “Tert-butyl 3-cyclopropyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate” include a density of 1.1±0.1 g/cm3, boiling point of 289.5±13.0 °C at 760 mmHg, vapour pressure of 0.0±1.3 mmHg at 25°C, enthalpy of vaporization of 61.4±6.0 kJ/mol, flash point of 128.9±19.8 °C, index of refraction of 1.484, molar refractivity of 53.1±0.3 cm3, and molar volume of 185.5±3.0 cm3 .Aplicaciones Científicas De Investigación
Asymmetric Synthesis
A notable application of compounds similar to Tert-butyl 3-cyclopropyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate is in asymmetric synthesis. For instance, the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy has been reported. This method involves a five-step chromatography-free synthesis, achieving high yields and excellent enantiomeric excess, which is crucial for producing chiral compounds in pharmaceuticals and materials science (Chung et al., 2005).
Synthesis of Novel Inhibitors
Compounds like Tert-butyl 3-cyclopropyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate have been utilized in the synthesis of new inhibitors. An efficient method for synthesizing a highly functionalized 2-pyrrolidinone has been reported, demonstrating utility in the creation of novel macrocyclic Tyk2 inhibitors (Sasaki et al., 2020).
Antibacterial Agents
Further, derivatives of such compounds have been explored as potential antibacterial agents. For example, a series of substituted naphthyridine carboxylic acids, which include similar structures, have shown promising in vitro and in vivo antibacterial activities, indicating potential for therapeutic applications (Bouzard et al., 1992).
Anti-inflammatory Activities
Additionally, derivatives of pyrrolidinones, which can be related to Tert-butyl 3-cyclopropyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Some of these compounds showed promising results, comparable to established drugs, but with reduced side effects (Ikuta et al., 1987).
Metabolic Studies
In metabolic studies, compounds similar to Tert-butyl 3-cyclopropyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate have been used to understand the metabolic pathways in human liver microsomes. This includes research on enzymatic and nonenzymatic processes, which is vital for understanding drug metabolism and safety (Prakash et al., 2008).
Safety and Hazards
The safety information for “Tert-butyl 3-cyclopropyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate” includes hazard statements H315, H319, H335, and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Propiedades
IUPAC Name |
tert-butyl 3-cyclopropyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-6-10(9-4-5-9)11(14)8-15/h9-11,15H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPYSRCIABNLNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1CO)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyano(2-fluorophenyl)methyl]-3-[(1-methyl-1H-pyrazol-4-yl)amino]benzamide](/img/structure/B2434667.png)
![N'-[(1E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide](/img/structure/B2434669.png)
![2-[(4-Bromophenyl)sulfonyl]-1-morpholino-1-ethanone](/img/structure/B2434673.png)
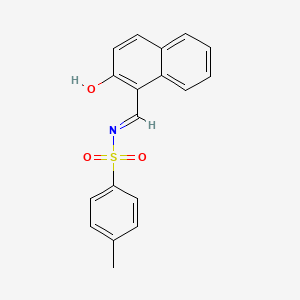
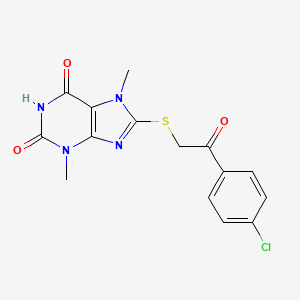
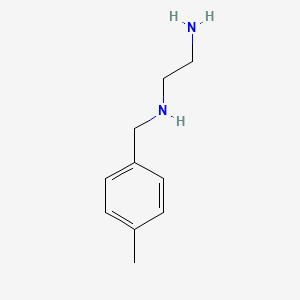

![3-(2,4-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2434679.png)
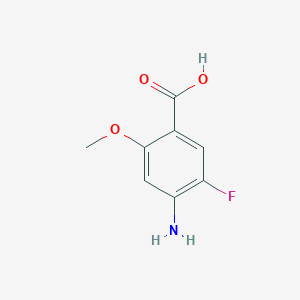
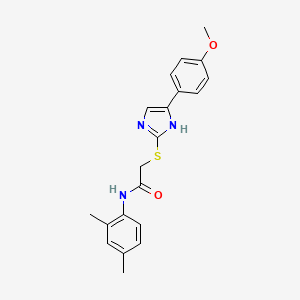

![2-phenyl-7-(piperidine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2434684.png)
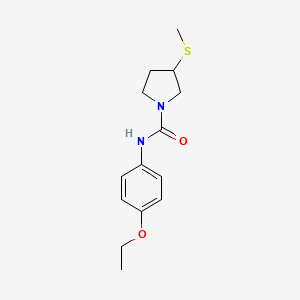
![N-[(5-Phenyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2434687.png)